molecular formula C8H17NO6 B1220527 N-Acetyl-D-glucosaminitol CAS No. 4271-28-7

N-Acetyl-D-glucosaminitol

Cat. No. B1220527
CAS RN: 4271-28-7
M. Wt: 223.22 g/mol
InChI Key: DWAICOVNOFPYLS-LXGUWJNJSA-N
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Description

  • Introduction N-Acetyl-D-glucosaminitol is a derivative of glucosamine, an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids.

  • Synthesis Analysis The synthesis of N-Acetyl-D-glucosaminitol-related compounds involves various biochemical processes. For instance, the synthesis of 4-O-beta-D-galactopyranosyl-N-acetyl-D-glucosamine is achieved using intact cells of Lactobacillus bifidus var. pennsylvanicus (Zilliken et al., 1955). Another synthesis process includes the conversion of N-acetyl-D-glucosamine to N-acetylneuraminic acid (Julina et al., 1987).

  • Molecular Structure Analysis The molecular structure of N-Acetyl-D-glucosaminitol-related compounds features various bond formations and functional groups. For instance, polysaccharides synthesized from N-Acetyl-D-glucosamine predominantly contain α-glycosidic bonds and 1,6-linkages (Micheel & Mempel, 1961).

  • Chemical Reactions and Properties The chemical properties of N-Acetyl-D-glucosaminitol derivatives are influenced by their functional groups. For example, the enzyme UDP-N-acetyl-glucosamine-2-epimerase/N-acetylmannosamine kinase catalyzes the first two steps in the biosynthesis of N-acetylneuraminic acid, a derivative of N-acetyl-D-glucosamine (Lucka et al., 1999).

  • Physical Properties Analysis The physical properties of N-Acetyl-D-glucosaminitol derivatives vary depending on their molecular structure. For instance, the crystal structure of GcnA, an N-acetyl-beta-D-glucosaminidase, reveals important insights into the enzyme's active and inactive conformations (Langley et al., 2008).

  • Chemical Properties Analysis The chemical properties of N-Acetyl-D-glucosaminitol and its derivatives are closely linked to their synthesis and molecular structure. For instance, the enzymatic production of N-acetyl-d-glucosamine (GlcNAc) from colloidal α-chitin uses an enzyme cocktail containing endochitinases and exochitinases (Cardozo et al., 2019).

Scientific Research Applications

Therapeutic Applications

N-Acetyl-D-glucosaminitol, and its derivatives like glucosamine, have shown potential in various therapeutic applications. These compounds are key components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. Glucosamine, in particular, has demonstrated beneficial pharmacological effects in relieving symptoms of osteoarthritis. Additionally, its anti-oxidant and anti-inflammatory activities make it a promising candidate for the prevention and/or treatment of diseases such as cardiovascular disease, neurological deficits, skin disorders, and cancer. The primary mechanism of action is the modulation of inflammatory responses, especially through the Nuclear Factor-κB pathway, which controls inflammatory cytokine production and cell survival (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

Diagnostic and Sensor Applications

N-Acetyl-β-D-glucosaminidase, an enzyme related to N-Acetyl-D-glucosaminitol, plays a significant role in medical diagnostics and has applications in sensor technology. It has been used in chromogenic derivatives for basic assays in biomedical research and clinical chemistry. Recent innovations in molecular fluorescence sensors and improvements in instrumentation have led to new fluorescent imaging and diagnostic methods. This enzyme's relevance spans across various areas such as kidney health assessment, infectious disease detection and treatment, cancer fluorescence imaging, treatment of lysosomal disorders, and chemical biology (Morsby & Smith, 2022).

Biotechnological Production

N-Acetyl-D-glucosamine (GlcNAc) derived from N-Acetyl-D-glucosaminitol is widely used as a pharmacological agent and functional food additive. The enzymatic degradation of chitin-containing biomass for GlcNAc production is an eco-friendly approach. A study on the novel chitinase gene from Paenibacillus barengoltzii, capable of converting chitin to GlcNAc, highlighted its potential in sustainable GlcNAc production. This approach addresses problems like high production cost, low yield, and acidic pollution associated with the traditional chemical process of GlcNAc production (Fu et al., 2014).

Renal Health Assessment

The activity of urinary N-Acetyl-β-D-glucosaminidase, associated with N-Acetyl-D-glucosaminitol, is used as a screening test for renal diseases. Its activity levels in urine serve as an indicator of proximal tubular cell necrosis and have been effective in detecting and monitoring renal disorders. This application is significant in nephrology, as it aids in the early detection of nephrotoxicity and renal injuries (Horak, Hopfer, & Sunderman, 1981).

Safety And Hazards

When handling N-acetyl-D-glucosaminitol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

N-acetyl-D-glucosaminitol has been found to improve the intestinal development and nutrient absorption of weaned piglets via regulating the activity of intestinal stem cells . This suggests potential future applications in the field of animal nutrition and health.

properties

IUPAC Name

N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAICOVNOFPYLS-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30664-10-9 (trimer)
Record name N-Acetylglucosaminitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40962638, DTXSID901045941
Record name N-Acetylglucosaminitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N‐[(2S,3R,4S,5R)‐1,3,4,5,6‐Pentahydroxyhexan‐2‐yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-glucosaminitol

CAS RN

4271-28-7
Record name N-Acetylglucosaminitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4271-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylglucosaminitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylglucosaminitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
S HASE, ET RIETSCHEL - European Journal of Biochemistry, 1976 - Wiley Online Library
… N-Acetyl-D-glucosaminitol and diN-acetylchitobiitol were prepared from N-acetyl-Dglucosamine and di-N-acetylchitobiose, respectively, by reduction with sodium borohydride followed …
Number of citations: 50 febs.onlinelibrary.wiley.com
T Mega, T IKENAKA… - The Journal of …, 1972 - academic.oup.com
It was found that several sugars accepted the N-acetylglucosaminyl residue in the transglycosylation reaction catalyzed by N-acetyl-β-D-glucosaminidase (EC 3. 2. 1. 30). To examine …
Number of citations: 13 academic.oup.com
T Bahamondez-Canas, HDC Smyth - Pharmaceutical research, 2018 - Springer
… N-acetyl-D-glucosaminitol seems to prevent this induction in bacterial … of N-acetyl-D-glucosaminitol in PA or other species are reported to our knowledge. N-acetyl-D-glucosaminitol is …
Number of citations: 10 link.springer.com
S Hara, Y NAKAGAWA… - The Journal of …, 1970 - academic.oup.com
… sponding to N-acetyl-D-glucosaminitol was observed. The … From B-4-b, N-acetyl-D-glucosaminitol, N,-acetyl-3-O(2'-… Only N-acetyl-D-glucosaminitol was liberated from B-5. In the …
Number of citations: 9 academic.oup.com
S Hara, Y NAKAGAWA, Y MATSUSHIMA - The Journal of Biochemistry, 1970 - jlc.jst.go.jp
1. Gas-liquid chromatography was applied to the analyses of N-acetylamino sugars and N-acetylamino sugar alcohols derived from glycol chitin. N-Acetyl-3-O-(2'-hydroxyethyl)-D-…
Number of citations: 3 jlc.jst.go.jp
H Uchiyama, Y Dobashi, K Ohkouchi… - Journal of Biological …, 1990 - Elsevier
… corresponding alditol, chondroitinase AC-II digestion of the NaBHI-reduced ORD fragments should accumulate reduced HAA (4,5-un- saturated GlcA(@l+3)-N-acetyl-D-glucosaminitol) …
Number of citations: 181 www.sciencedirect.com
M Jensen, D Borowiak, H Paulsen… - Biomedical Mass …, 1979 - Wiley Online Library
The α‐and β‐forms of permethylated 1,3‐, 1,4‐ and 1,6‐linked N‐acetylglucosaminyl‐N‐acetylglucosaminitol disaccharides have been analysed directly (without hydrolysis or further …
Number of citations: 37 onlinelibrary.wiley.com
RS Jain, RL Binder, C Walz, CA Buck… - Journal of Chromatography …, 1977 - Elsevier
… At 40 mg/ml, various sugars, including N-acetyl-D-glucosaminitol, D-mannose, D-gIactose, L-fucose, D-glucose and sorbitol, are as effective as N-acetylD-glucosamine in displacing BN-…
Number of citations: 0 www.sciencedirect.com
S Hirano, T Fukuda, M Sato - Agricultural and Biological …, 1974 - academic.oup.com
… On the other hand, change in the chemical shift of N-acetatemethyl signal was not observed with N-acetylD-glucosaminitol in the course of reaction. Any signals of free aldehyde proton …
Number of citations: 4 academic.oup.com
PN Shaklee, HE Conrad - Biochemical Journal, 1984 - portlandpress.com
… 1 shows the kinetics of the N-deacetylation of N-acetyl-D-glucosaminitol by hydrazine in the … l(b) shows that both reactions are pseudo-first-order with respect to N-acetyl-Dglucosaminitol…
Number of citations: 124 portlandpress.com

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